1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide
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Overview
Description
1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes an indoline core and a sulfonamide group, makes it valuable in drug development and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indoline core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide
- 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxylic acid
Uniqueness
1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is unique due to its specific combination of an indoline core and a sulfonamide group. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with proteins further enhances its versatility.
Properties
IUPAC Name |
1-[4-(diethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-22(4-2)28(26,27)16-11-9-14(10-12-16)20(25)23-17-8-6-5-7-15(17)13-18(23)19(21)24/h5-12,18H,3-4,13H2,1-2H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWPLPQOLNNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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